3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid
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Overview
Description
“3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid” is a chemical compound with the CAS Number: 518044-49-0 . Its molecular weight is 222.24 . The IUPAC name for this compound is 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid” is 1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12) . This indicates that the molecule consists of a propanoic acid group attached to a tri(ethylene glycol) group .Physical And Chemical Properties Analysis
“3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid” is a solid or semi-solid or lump or liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 350.0±27.0 °C at 760 mmHg . The compound has a molar refractivity of 41.1±0.3 cm3 . It has 5 H bond acceptors and 2 H bond donors .Scientific Research Applications
- “3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid” has a CAS Number of 518044-49-0 and a molecular weight of 222.24 .
- The compound is typically in a solid, semi-solid, lump, or liquid form .
- The compound is similar to Hydroxy-PEG4-acid, which is a non-cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
PEGylation
Pharmaceutical Research
- There is a study that mentions a similar compound in the synthesis of poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) for mixed ionic/electronic conductive materials . Although it’s not the exact compound you asked for, it indicates that such compounds could potentially be used in material science .
Material Science
Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNAEFYMNLDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid |
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